molecular formula C16H14ClFN2O5 B4112210 2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate

2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate

Cat. No. B4112210
M. Wt: 368.74 g/mol
InChI Key: YNDAEOUIIDVJLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While direct studies on "2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate" synthesis are scarce, research on similar compounds provides insights into potential synthetic pathways. For instance, compounds with chloro and fluoro substituents, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been utilized as multireactive building blocks in heterocyclic synthesis, indicating the complexity and versatility of synthesizing halogen-substituted organics (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of atoms, enabling specific chemical behaviors. The detailed molecular structure can be elucidated through methods such as NMR and X-ray crystallography, as demonstrated in related compounds (Banu et al., 2014).

Chemical Reactions and Properties

The presence of chloro and fluoro groups in compounds like "2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate" significantly influences their reactivity. These compounds can undergo nucleophilic substitution reactions where fluoro groups are replaced by other functional groups, a process catalyzed by N-heterocyclic carbenes (Suzuki et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are determined by their molecular structure. The electrochemical synthesis and characterization of related compounds, like 2-Chloro-6-fluorobenzylalcohol, offer insights into the physical properties analysis through techniques like cyclic voltammetry (Saharan, 2018).

Safety and Hazards

These chemicals are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O5/c17-11-3-1-4-12(18)10(11)9-25-15(22)8-19-14(21)7-20-16(23)13-5-2-6-24-13/h1-6H,7-9H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAEOUIIDVJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate
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2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate
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2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate
Reactant of Route 6
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2-chloro-6-fluorobenzyl N-2-furoylglycylglycinate

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